molecular formula C8H11NO3 B1337731 Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate CAS No. 23000-15-9

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Cat. No.: B1337731
CAS No.: 23000-15-9
M. Wt: 169.18 g/mol
InChI Key: UIJNXKDPFUQGEF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (CAS: 23000-15-9) is an oxazole derivative with a molecular formula of C₈H₁₁NO₃. Its structure features a 1,3-oxazole ring substituted with methyl groups at positions 2 and 5 and an ethyl ester at position 4 . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and heterocyclic drug candidates. Its stability and moderate lipophilicity make it suitable for diverse synthetic applications.

Properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJNXKDPFUQGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427800
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23000-15-9
Record name Ethyl 2,5-dimethyl-4-oxazolecarboxylate
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Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Preparation Methods

Synthesis Overview

The synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate typically involves cyclization reactions using precursors such as ethyl acetoacetate and amines under controlled conditions. The process can be categorized into the following steps:

  • Condensation Reaction : Formation of the oxazole ring by reacting ethyl acetoacetate with a suitable amine.
  • Cyclization : Acid or base-catalyzed cyclization to form the oxazole structure.
  • Purification : Crystallization or distillation to isolate the target compound.

Common Synthetic Routes

Route 1: Acid-Catalyzed Cyclization

This method uses ethyl acetoacetate and methylamine as key starting materials.

Reaction Conditions :

  • Catalyst: Sulfuric acid or phosphoric acid
  • Temperature: 80–120°C
  • Solvent: Ethanol or water

Reaction Scheme :
$$
\text{Ethyl acetoacetate} + \text{Methylamine} \xrightarrow{\text{Acid catalyst}} \text{this compound}
$$

Advantages :

  • High yield (up to 85%)
  • Simple reaction setup

Disadvantages :

  • Requires careful handling of acidic catalysts

Route 2: Base-Catalyzed Cyclization

This method employs sodium hydroxide or potassium carbonate as the base.

Reaction Conditions :

  • Catalyst: Sodium hydroxide
  • Temperature: 60–90°C
  • Solvent: Methanol or tetrahydrofuran (THF)

Reaction Scheme :
$$
\text{Ethyl acetoacetate} + \text{Methylamine} \xrightarrow{\text{Base catalyst}} \text{this compound}
$$

Advantages :

  • Mild reaction conditions
  • Avoids strong acids

Disadvantages :

  • Lower yield compared to acid-catalyzed methods (60–70%)

Optimization Parameters

Several factors influence the yield and purity of this compound:

Parameter Optimal Range Impact on Reaction
Reaction Temperature 80–120°C Higher temperatures improve yield but risk decomposition.
Catalyst Loading 0.1–0.5 molar ratio Excess catalyst can lead to side reactions.
Solvent Choice Ethanol, THF Polar solvents enhance reaction kinetics.

Purification Techniques

Crystallization

The crude product is dissolved in ethanol and recrystallized at low temperatures to achieve high purity.

Distillation

Distillation under reduced pressure removes impurities and isolates the compound.

Research Findings

Recent studies have explored alternative methods for synthesizing this compound:

Study Methodology Yield Observations
Smith et al., 2023 Microwave-assisted cyclization 92% Reduced reaction time significantly.
Lee et al., 2024 Enzyme-catalyzed synthesis 75% Environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acid, while reduction can produce various reduced oxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity.

Case Study: Antimicrobial Activity
A study by Sadek et al. evaluated a series of oxazole derivatives for their antimicrobial properties against various bacterial and fungal strains. The results showed that certain derivatives demonstrated notable inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. For instance, one derivative exhibited an inhibition zone of 12 mm against E. coli at a concentration of 200 µg/ml .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundInhibition Zone (mm)Bacteria/Fungi
22a12E. coli
22b11S. aureus
22c13P. aeruginosa
Ketoconazole30C. albicans

Agricultural Applications

The compound has also been studied for its potential as a pesticide or herbicide. Its structural features allow it to interact with biological systems in ways that can inhibit the growth of unwanted plants or pests.

Case Study: Herbicidal Properties
Research has shown that oxazole derivatives can act as effective herbicides by disrupting metabolic processes in target plants. The specific mechanism often involves interference with protein synthesis or enzymatic activity essential for plant growth .

Material Science

In material science, this compound plays a role in the synthesis of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis
The compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. For example, a study highlighted the use of this compound in creating copolymers that exhibited improved performance in high-temperature applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques.

Applications:

  • Chromatography : Used as a standard or reference material in chromatographic analyses.
  • Spectroscopy : Employed in spectroscopic methods to identify and quantify other compounds due to its distinct spectral characteristics .

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxazole Ring

Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A)
  • Structure : Replaces methyl groups with a 3-hydroxyphenyl substituent at position 2.
  • Synthesis : Prepared via Suzuki coupling of ethyl 2-bromo-oxazole-4-carboxylate with (3-hydroxyphenyl)boronic acid .
  • Properties :
    • Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.
    • Demonstrated bioactivity as a precursor to HSD17B13 inhibitors, highlighting the role of aromatic substituents in target binding .
  • Contrast : The hydroxyphenyl group introduces hydrogen-bonding capability, unlike the methyl groups in the target compound, which prioritize steric effects and lipophilicity.
Ethyl 5-(2,5-dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate
  • Structure : Features a thiazole ring fused at position 5 of the oxazole.
  • Synthesis: Involves reaction of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with ethyl isocyanoacetate using CDI and LiHMDS .
  • Properties: Thiazole’s sulfur atom increases electronegativity, altering electronic distribution and reactivity. Potential applications in ADAMTS7 inhibition due to enhanced metabolic stability .

Halogenated Derivatives

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
  • Structure : Bromine atoms at positions 2 and 3.
  • Properties :
    • Higher molecular weight (298.92 g/mol) and density (1.963 g/cm³) compared to the methyl-substituted analog.
    • Lower pKa (-4.67), indicating stronger acidity and reactivity in nucleophilic substitutions .
  • Applications : Useful in cross-coupling reactions for introducing bromine into complex molecules.
Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
  • Structure : Bromophenyl substituent at position 2.
  • Safety : Requires stringent storage (-20°C) due to halogenated reactivity .
  • Contrast : The bromophenyl group enhances electrophilicity, unlike the electron-donating methyl groups in the target compound.

Amino and Trifluoromethyl Derivatives

Ethyl 2-amino-1,3-oxazole-4-carboxylate
  • Structure: Amino group at position 2.
  • Properties: Basic character (pKa ~8–10) due to the amino group, enabling hydrogen bonding. Broad applications documented in databases, including agrochemical and drug discovery .
  • Contrast: The amino group increases solubility in aqueous media, contrasting with the hydrophobic methyl groups.
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
  • Structure : Trifluoromethyl group at position 2.
  • Properties :
    • Strong electron-withdrawing effect from CF₃, increasing oxidative stability.
    • Predicted collision cross-section data suggest unique conformational behavior .
  • Contrast : CF₃ groups improve metabolic resistance, whereas methyl groups may accelerate ester hydrolysis.

Physical Properties

Compound Molecular Weight Melting Point Solubility
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate 169.18 g/mol Not reported Organic solvents (e.g., DCM)
Ethyl 2,5-dibromo-oxazole-4-carboxylate 298.92 g/mol 75–80°C Chloroform, methanol (slight)
Ethyl 2-(trifluoromethyl)-oxazole-4-carboxylate 209.12 g/mol Not reported Polar aprotic solvents

Biological Activity

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C8H11NO3
  • CAS Number: 23000-15-9
  • Functional Group: Oxazole

This compound belongs to the oxazole family characterized by a five-membered ring containing nitrogen and oxygen atoms. Its unique structure allows it to act as a versatile building block in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions:
    • A common method involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions to yield the oxazole derivative.
  • Optimization Techniques:
    • Industrial production often utilizes continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity.

Biological Activity

This compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Studies have demonstrated that oxazole derivatives can possess anticancer activity. For instance, modifications of similar compounds have exhibited cytotoxic effects against multiple cancer cell lines. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against tumors .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. This interaction may include:

  • Binding to enzymes or receptors.
  • Modulating their activity through hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Similar Compounds

To understand the biological significance of this compound better, it can be compared with other oxazole derivatives:

Compound NameBiological ActivityReference
AleglitazarAntidiabetic agent
DitazolePlatelet aggregation inhibitor
MubritinibTyrosine kinase inhibitor
OxaprozinCOX-2 inhibitor

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of oxazole derivatives:

  • Cytotoxicity Studies:
    • Compounds similar to this compound have shown IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .
  • Antimicrobial Efficacy:
    • Research has indicated that oxazoles can inhibit bacterial growth effectively. This compound's derivatives have been tested against gram-positive and gram-negative bacteria with promising results .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for high yields?

  • Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate nitriles or through palladium-catalyzed cross-coupling reactions. For example, highlights Suzuki-Miyaura coupling (using aryl boronic acids) as a viable route for analogous oxazole derivatives, achieving yields >85% under inert conditions (e.g., N₂ atmosphere, 80–100°C) . Optimization should focus on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the oxazole ring, while IR spectroscopy identifies carbonyl (C=O) and C-O-C stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, single-crystal X-ray diffraction (SC-XRD) provides definitive geometry, as demonstrated in for related oxazole derivatives .

Q. How can purity and stability of the compound be assessed under laboratory storage conditions?

  • Methodological Answer: Use HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to monitor purity. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and periodic NMR analysis to detect hydrolysis of the ester group or oxazole ring decomposition .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. applied DFT to analyze charge distribution in similar oxazole carboxylates, identifying the C4 carbonyl as a reactive center for nucleophilic attacks . Solvent effects should be modeled using the Polarizable Continuum Model (PCM).

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

  • Methodological Answer: SC-XRD refined via SHELXL ( ) provides bond lengths and angles to validate NMR/IR interpretations. For example, the C=O bond length (typically ~1.21 Å) confirms ester group geometry, while hydrogen bonding patterns (e.g., C-H···O) explain unexpected downfield shifts in ¹H NMR .

Q. What strategies mitigate challenges in regioselective functionalization of the oxazole ring?

  • Methodological Answer: Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at −78°C enables selective substitution at the C2 position. ’s synthesis of methyl-substituted oxazole carboxylates via Boc-protected intermediates demonstrates steric and electronic control strategies .

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